molecular formula C22H17ClN6OS B2617032 N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223992-99-1

N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2617032
CAS RN: 1223992-99-1
M. Wt: 448.93
InChI Key: VJFUINQKCOXHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClN6OS and its molecular weight is 448.93. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

A study by Mary, Pradhan, and James (2022) characterized an antiviral active molecule closely related to N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide. They used Raman and Fourier transform infrared spectroscopy, along with ab initio calculations, to obtain vibrational signatures. This approach offers a deeper understanding of molecular structures and interactions, crucial in drug development and analysis (Mary, Pradhan, & James, 2022).

Conformational Studies

Ishmaeva et al. (2015) investigated the conformations of related acetamide compounds using the dipole moment method and quantum chemical calculations. These studies provide insights into molecular structures and interactions, essential for understanding the behavior and potential applications of these compounds in scientific research (Ishmaeva et al., 2015).

Antimicrobial Agents Synthesis

Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating potential antimicrobial applications. This research contributes to the development of new antimicrobial agents, highlighting the versatility of compounds related to this compound (Sah et al., 2014).

Cholinesterase Inhibition Studies

Riaz et al. (2020) synthesized new derivatives related to the compound of interest and evaluated their potential for cholinesterase inhibition. This research is pivotal for understanding the therapeutic applications of these compounds in treating neurodegenerative disorders (Riaz et al., 2020).

Pharmacological Evaluation and Molecular Docking

Siddiqui et al. (2014) focused on the synthesis of N-substituted acetamides and their pharmacological evaluation. Their study included molecular docking to understand the interactions at the molecular level, essential for drug design and development (Siddiqui et al., 2014).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6OS/c1-14-6-8-15(9-7-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-5-3-2-4-16(17)23/h2-11,18-19,21,25,27H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKZHPLZYQVVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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